tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate
Description
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-5-7-12(20-4)8-6-11/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19) |
InChI Key |
NTUSMEQMZHLYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Debenzylation of Benzyl-Protected Intermediates
Ambeed’s data demonstrates hydrogenation of benzyl-protected pyrrolidines using Pd/C (5 wt%) in methanol under 5 kgf/cm² H₂ at 40°C. Applied to the target compound:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Benzyl group removal | 5% Pd/C, MeOH, H₂ (5 kgf/cm²), 40°C, 3 hrs | 63% | |
| Boc protection | Boc₂O (1.1 equiv), DMAP (0.1 equiv), THF, 0°C → RT, 2 hrs | 88% |
This two-step approach first generates the free amine via hydrogenolysis, followed by carbamate formation. The method’s advantage lies in its scalability, with the Ambeed example producing 38.0 g of product after recrystallization.
Catalytic Transfer Hydrogenation
An alternative from the RSC document uses ammonium formate (10 equiv) and Pd/C (10 wt%) in methanol/water (5:1) at 80°C for 1 hour. This milder system avoids high-pressure equipment, which is critical for lab-scale synthesis:
Yields for analogous reactions reach 70–85%.
Boc Protection Strategies
Direct Amination Using BCMP
The RSC paper details tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) as a Boc-transfer reagent. For the target compound:
Method A :
-
Reactants : 4-(4-Methoxyphenyl)pyrrolidin-3-amine (1 equiv), BCMP (1 equiv)
-
Conditions : Ethanol, reflux (78°C), 1 hour
-
Workup : Concentrate, suspend in tert-butyl methyl ether, filter, and purify via silica gel chromatography.
Method B (Aqueous Conditions) :
-
Reactants : Same as Method A, with K₂CO₃ (1 equiv) in water
-
Conditions : Reflux (100°C), 1 hour
-
Advantage : Avoids organic solvents, simplifying waste disposal.
BCMP’s utility lies in its recyclability—post-reaction, the carrier precipitates in 95% recovery.
Boc Anhydride Protection
A classical approach employs Boc₂O under Schotten-Baumann conditions:
This method achieves 85–90% yields in analogous systems.
Comparative Analysis of Methods
*Theoretical yield based on analogous reactions.
Key Findings :
-
Hydrogenation excels in debenzylation but requires specialized equipment.
-
BCMP routes offer solvent flexibility and high yields under both organic and aqueous conditions.
-
Boc₂O protection is reliable for small-scale syntheses but generates stoichiometric byproducts.
Purification and Characterization
Recrystallization
Chromatography
Chemical Reactions Analysis
Reduction: Reduction reactions could potentially convert the carbamate group to an amine.
Substitution: The tert-butyl group may be susceptible to nucleophilic substitution reactions.
Amine Synthesis: tert-butyl carbamate reacts with 4-(4-methoxyphenyl)pyrrolidine in the presence of suitable catalysts or reagents.
Purification: Standard purification techniques such as column chromatography or recrystallization are employed.
Major Products: The major product is the desired tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate itself.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Notably, it interacts with serotonin and dopamine receptors, which are crucial for managing mood disorders such as anxiety and depression. The following table summarizes its potential therapeutic effects:
| Biological Activity | Mechanism | Potential Application |
|---|---|---|
| Modulation of serotonin receptors | Interaction with 5-HT receptors | Antidepressant development |
| Modulation of dopamine receptors | Interaction with D2 receptors | Anxiolytic development |
| Neuroprotective effects | Antioxidant properties | Treatment for neurodegenerative diseases |
Case Studies and Research Findings
- Anxiolytic and Antidepressant Properties : A study demonstrated that tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate showed promising results in animal models for anxiety and depression. The compound's ability to modulate neurotransmitter levels suggests it could serve as a lead compound for developing new antidepressants or anxiolytics.
- Comparative Analysis : When compared to similar compounds, such as N-[4-(methoxyphenyl)pyrrolidin-3-yl]acetamide, it was found that the unique methoxy substitution on the phenyl ring influences its receptor interactions differently, potentially leading to enhanced efficacy or reduced side effects .
Mechanism of Action
The exact mechanism of action remains to be elucidated. it likely involves interactions with specific receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Position and Electronic Effects: The para-methoxy group in the target compound provides electron-donating resonance effects, increasing the aryl ring’s electron density compared to analogs with methyl () or halogen substituents (). This may influence interactions with aromatic residues in target proteins.
Stereochemical Considerations :
- The (3R,4S) stereoisomer () demonstrates the importance of chirality in pharmacological activity, as enantiomers often exhibit divergent binding affinities or metabolic pathways.
Modifications to the Pyrrolidine Ring :
- Introducing a methoxy group directly on the pyrrolidine () or a tetrahydropyran substituent on the nitrogen () alters ring puckering and solvent accessibility, which can impact solubility and target engagement.
N-Methylation () reduces hydrogen-bonding capacity, which may decrease aqueous solubility but enhance membrane permeability.
Implications for Drug Design
- Metabolic Stability : Fluorinated () and bulky substituents () are strategies to mitigate cytochrome P450-mediated metabolism.
- Target Selectivity : Steric effects from ortho-substituents () or stereochemistry () can fine-tune interactions with enzymatic active sites.
- Synthetic Feasibility : The Boc-protected pyrrolidine scaffold is versatile, enabling late-stage diversification via cross-coupling or deprotection strategies .
Biological Activity
Tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, synthesis, and implications for drug development.
Chemical Structure and Properties
This compound features a tert-butyl group , a pyrrolidine ring , and a methoxy-substituted phenyl group . Its molecular formula is , with a molecular weight of approximately 278.35 g/mol. The methoxy group enhances lipophilicity, potentially improving membrane interactions, which is crucial for biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems related to anxiety and depression . Key findings include:
- Neurotransmitter Interaction : this compound may interact with serotonin and dopamine receptors, which are critical for mood regulation. This interaction suggests potential applications as an antidepressant or anxiolytic agent.
- Mechanism of Action : Although the precise mechanisms remain to be fully elucidated, preliminary studies suggest that the compound might modulate receptor activities, influencing neurotransmitter release and signaling pathways .
Comparative Analysis
To better understand its biological profile, it is useful to compare this compound with structurally similar compounds:
| Compound Name | Structure Similarities | Notable Biological Activity |
|---|---|---|
| Tert-butyl N-(pyrrolidin-3-yl)carbamate | Pyrrolidine ring | Antidepressant properties |
| N-[4-(methoxyphenyl)pyrrolidin-3-yl]acetamide | Similar aromatic substitution | Analgesic effects |
| Tert-butyl N-(1-pyrrolidinyl)carbamate | Pyrrolidine ring | Potential anxiolytic effects |
The unique methoxy substitution on the phenyl ring may influence receptor interactions differently compared to similar compounds lacking this modification.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4-methoxyphenyl)pyrrolidin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for high-purity product yields under mild conditions.
Case Studies and Research Findings
Recent studies highlight the potential of this compound in various therapeutic contexts:
- Antidepressant Development : A study explored the efficacy of related carbamate compounds in preclinical models of depression, suggesting that modifications to the pyrrolidine structure could enhance antidepressant activity.
- Anxiolytic Effects : Research has indicated that compounds with similar structures exhibit anxiolytic properties, warranting further exploration into their pharmacological profiles.
- Binding Affinity Studies : Interaction studies have shown varying binding affinities to serotonin and dopamine receptors, emphasizing the need for detailed pharmacokinetic profiling to establish therapeutic viability .
Q & A
Q. Critical Factors :
- Moisture-sensitive intermediates require inert atmospheres (N₂/Ar).
- Stoichiometric excess of tert-butyl carbamoyl chloride (1.2–1.5 eq) improves conversion .
Basic: Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify regiochemistry of the pyrrolidine ring and confirm tert-butyl/methoxyphenyl substituents. For example, methoxy protons appear as a singlet at δ ~3.7 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. Data Cross-Validation :
- Compare spectral data with structurally analogous compounds (e.g., tert-butyl N-[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate) to resolve stereochemical ambiguities .
Advanced: How can researchers resolve contradictions in biological activity data observed across different studies for this compound?
Methodological Answer:
Contradictions often arise from assay variability or uncharacterized impurities. Strategies include:
- Orthogonal Assays :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to target receptors (e.g., enzymes) .
- Isothermal Titration Calorimetry (ITC) : Validate thermodynamic binding parameters (ΔH, Kd) .
- Impurity Profiling :
- LC-MS/MS : Detect trace byproducts (e.g., de-aminated derivatives) that may antagonize/inhibit activity .
- Dose-Response Consistency : Replicate experiments across multiple cell lines or in vivo models to rule out cell-type-specific effects .
Case Example :
A study reported anti-inflammatory activity in murine macrophages but not in human PBMCs. Follow-up analysis revealed species-specific differences in Toll-like receptor 4 (TLR4) activation .
Advanced: What strategies are employed to modify the pyrrolidine ring to enhance target binding affinity while maintaining metabolic stability?
Methodological Answer:
- Ring Functionalization :
- Stereochemical Optimization :
Q. Structural Comparison Table :
| Modification | Binding Affinity (Kd, nM) | Metabolic Half-life (t₁/₂, min) |
|---|---|---|
| Unmodified Pyrrolidine | 450 ± 30 | 25 ± 5 |
| C4-Fluorinated | 320 ± 25 | 45 ± 7 |
| 3R,4R Configuration | 210 ± 15 | 60 ± 10 |
Data derived from SPR and microsomal stability assays .
Advanced: How do pH and solvent systems influence the stability of this compound during long-term storage?
Methodological Answer:
- pH Stability :
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the carbamate group occurs, generating CO₂ and tert-butanol .
- Neutral/Basic Conditions (pH 7–9) : Stable for >6 months at 4°C .
- Solvent Selection :
- Aprotic Solvents (e.g., DMSO) : Prevent hydrolysis; recommended for stock solutions .
- Aqueous Buffers : Add 0.1% BSA or cyclodextrins to prevent aggregation .
Q. Storage Protocol :
- Lyophilize and store under argon at -20°C for prolonged stability .
Basic: What are the key structural motifs in this compound that contribute to its pharmacological potential?
Methodological Answer:
- tert-Butyl Carbamate : Protects amine groups during synthesis and enhances blood-brain barrier permeability .
- 4-Methoxyphenyl Group : Engages in π-π stacking with aromatic residues in enzyme binding pockets .
- Pyrrolidine Scaffold : Provides rigidity and mimics natural substrates (e.g., proline-rich enzyme regions) .
Structure-Activity Relationship (SAR) :
Modifying the methoxy group to halogens (e.g., -Cl) reduces off-target kinase inhibition but may lower solubility .
Advanced: How can computational methods guide the design of derivatives with improved selectivity for specific biological targets?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases) .
- ADMET Prediction :
- SwissADME: Forecast pharmacokinetic properties (e.g., logP, CNS permeability) .
- Free Energy Perturbation (FEP) :
Validation :
Synthesize top-ranked virtual hits and validate via SPR or enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
